5-Alkynyl-L-fucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Alkynyl-L-fucose is a synthetic analog of L-fucose, a naturally occurring monosaccharide. This compound is characterized by the presence of an alkyne group at the fifth carbon position of the fucose molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Alkynyl-L-fucose typically involves the modification of L-fucose through a series of chemical reactionsThe final step involves deprotection to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Alkynyl-L-fucose undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the alkyne group to yield alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used reaction for introducing azide groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkenes or alkanes .
Scientific Research Applications
5-Alkynyl-L-fucose has a wide range of applications in scientific research:
Chemistry: It is used for the synthesis of complex glycans and glycoproteins.
Biology: The compound is employed in metabolic labeling to study glycosylation patterns in cells.
Industry: this compound is used in the production of bioorthogonal probes for imaging and diagnostic purposes
Mechanism of Action
The mechanism of action of 5-Alkynyl-L-fucose involves its incorporation into glycoproteins and glycans through the fucose salvage pathway. The compound is converted into its active metabolite, GDP-5-Alkynyl-L-fucose, which is then utilized by fucosyltransferases to modify glycoproteins. This modification allows for the selective labeling and detection of fucosylated glycans .
Comparison with Similar Compounds
6-Alkynyl-L-fucose: Another alkyne-modified fucose analog with similar applications but different efficiency in labeling glycans.
2-Deoxy-2-fluorofucose: A fucose analog used to reduce core fucosylation in therapeutic antibodies
Uniqueness: 5-Alkynyl-L-fucose is unique due to its specific alkyne modification at the fifth carbon position, which provides distinct reactivity and labeling efficiency compared to other fucose analogs. This makes it particularly useful for studying specific glycosylation patterns and developing targeted therapeutic strategies .
Properties
Molecular Formula |
C7H10O5 |
---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
6-ethynyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H10O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h1,3-11H |
InChI Key |
CZNHMTJHTGBOTL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.